molecular formula C15H9ClO6 B6410295 2-Chloro-5-(3,5-dicarboxyphenyl)benzoic acid, 95% CAS No. 1261916-90-8

2-Chloro-5-(3,5-dicarboxyphenyl)benzoic acid, 95%

Cat. No. B6410295
CAS RN: 1261916-90-8
M. Wt: 320.68 g/mol
InChI Key: PXJWVEAXNNIPGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-(3,5-dicarboxyphenyl)benzoic acid, 95%, is an organic compound with the molecular formula C13H8Cl2O4. It is a white solid that is soluble in water and other organic solvents. This compound is used in a variety of applications, including pharmaceuticals, agrochemicals, and industrial chemicals. It is also used as a reagent in the synthesis of other compounds.

Mechanism of Action

2-Chloro-5-(3,5-dicarboxyphenyl)benzoic acid, 95%, acts as an inhibitor of cytochrome P450 enzymes. These enzymes are responsible for the metabolism of a variety of compounds, including drugs and other xenobiotics. By inhibiting these enzymes, the compound can have a variety of effects on the body, including blocking the metabolism of certain drugs and other compounds.
Biochemical and Physiological Effects
2-Chloro-5-(3,5-dicarboxyphenyl)benzoic acid, 95%, has a variety of biochemical and physiological effects. It has been found to inhibit the activity of cytochrome P450 enzymes, which can lead to a variety of effects on the body, including blocking the metabolism of certain drugs and other compounds. It has also been found to have anti-inflammatory, anti-microbial, anti-fungal, and anti-cancer properties.

Advantages and Limitations for Lab Experiments

2-Chloro-5-(3,5-dicarboxyphenyl)benzoic acid, 95%, has a number of advantages and limitations for laboratory experiments. One of the main advantages is that it is relatively inexpensive and easy to obtain. It is also soluble in water and other organic solvents, making it easy to use in laboratory experiments. One of the main limitations is that it is a relatively unstable compound, which can lead to contamination of the experiment.

Future Directions

The use of 2-Chloro-5-(3,5-dicarboxyphenyl)benzoic acid, 95%, in scientific research has the potential to open up a variety of new possibilities. One possible future direction is the use of this compound in the development of new pharmaceuticals and agrochemicals. It could also be used to study the effects of various compounds on the human body, as well as in the production of cell cultures. Additionally, it could be used to develop new materials, such as polymers and nanomaterials. Finally, it could be used to study the effects of environmental toxins on the human body.

Synthesis Methods

2-Chloro-5-(3,5-dicarboxyphenyl)benzoic acid, 95%, can be synthesized by the reaction of 3,5-dicarboxybenzoic acid with thionyl chloride. This reaction is carried out in the presence of anhydrous sodium sulfate and pyridine as a catalyst. The reaction is carried out at a temperature of 80°C in an inert atmosphere. The reaction is complete in one hour. The product is then purified by recrystallization from methanol.

Scientific Research Applications

2-Chloro-5-(3,5-dicarboxyphenyl)benzoic acid, 95%, is used in a variety of scientific research applications. It is used as a reagent in the synthesis of other compounds, such as pharmaceuticals, agrochemicals, and industrial chemicals. It is also used to study the effects of various compounds on the human body, as well as in the production of cell cultures. It is also used in the development of new materials, such as polymers and nanomaterials.

properties

IUPAC Name

5-(3-carboxy-4-chlorophenyl)benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClO6/c16-12-2-1-7(6-11(12)15(21)22)8-3-9(13(17)18)5-10(4-8)14(19)20/h1-6H,(H,17,18)(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXJWVEAXNNIPGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60691892
Record name 4'-Chloro[1,1'-biphenyl]-3,3',5-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(3,5-dicarboxyphenyl)benzoic acid

CAS RN

1261916-90-8
Record name [1,1′-Biphenyl]-3,3′,5-tricarboxylic acid, 4′-chloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261916-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Chloro[1,1'-biphenyl]-3,3',5-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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